![molecular formula C21H22FNS B14256037 4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene CAS No. 388623-12-9](/img/structure/B14256037.png)
4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of a fluoro-substituted benzene ring and an isothiocyanate group, which contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Ethylcyclohexylphenyl Intermediate: This step involves the alkylation of cyclohexylbenzene with ethyl halides under Friedel-Crafts alkylation conditions.
Introduction of the Fluoro Group: The intermediate is then subjected to electrophilic aromatic substitution using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Addition of the Isothiocyanate Group: Finally, the fluoro-substituted intermediate is reacted with thiophosgene or other isothiocyanate precursors to introduce the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro and isothiocyanate groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Common Reagents and Conditions
Fluorinating Agents: Selectfluor, NFSI
Isothiocyanate Precursors: Thiophosgene, ammonium thiocyanate
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
Thiourea Derivatives: Formed from the reaction with amines
Fluoro-substituted Derivatives: Resulting from substitution reactions
Scientific Research Applications
4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene involves its interaction with biological molecules through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The fluoro group may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(trans-4-Ethylcyclohexyl)phenylboronic acid
- 4-Ethoxy-4’-(4-ethylcyclohexyl)-2,3-difluoro-1,1’-biphenyl
Uniqueness
4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene is unique due to the presence of both a fluoro and an isothiocyanate group, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
388623-12-9 |
|---|---|
Molecular Formula |
C21H22FNS |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
4-[4-(4-ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene |
InChI |
InChI=1S/C21H22FNS/c1-2-15-3-5-16(6-4-15)17-7-9-18(10-8-17)19-11-12-21(23-14-24)20(22)13-19/h7-13,15-16H,2-6H2,1H3 |
InChI Key |
JBADVOYWCDDOSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)N=C=S)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


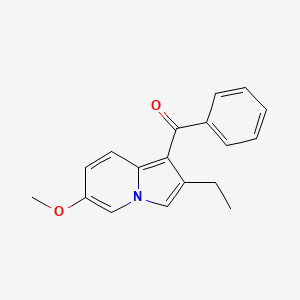
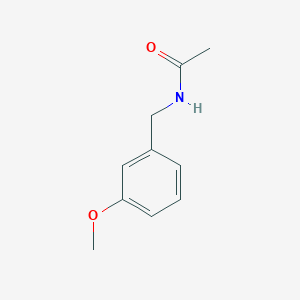
![4-{2-[Chloro(dimethyl)silyl]ethyl}phenol](/img/structure/B14255992.png)
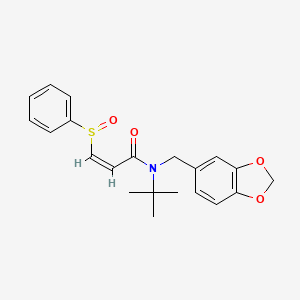
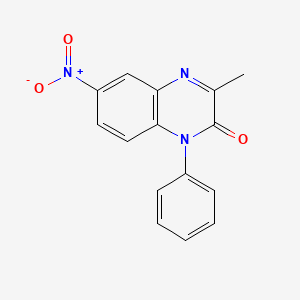
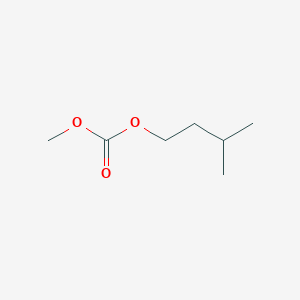

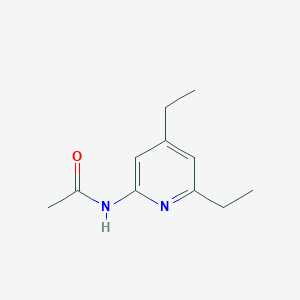
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester](/img/structure/B14256031.png)
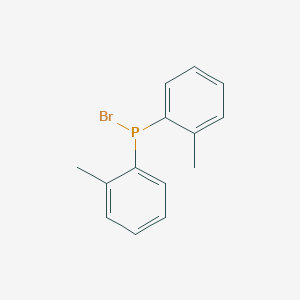
![Quinolinium, 6,6'-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-](/img/structure/B14256047.png)
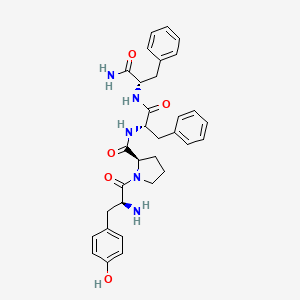
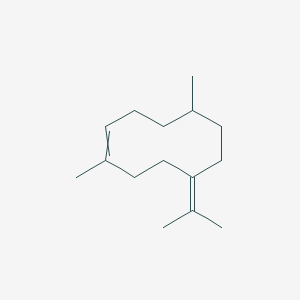
![N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14256061.png)
